N-(2,2-dimethoxyethyl)nicotinamide
Description
N-(2,2-Dimethoxyethyl)nicotinamide is a nicotinamide derivative characterized by a 2,2-dimethoxyethyl substituent attached to the nitrogen atom of the nicotinamide core. The crystal structure of its trifluoroacetyl-protected analog (C₂₄H₂₆N₃O₅F₃·H₂O) reveals a Z-conformation of the C=C double bond, stabilized by intramolecular hydrogen bonds involving N11, N18, and O24 . These structural features facilitate molecular packing and cyclization under specific conditions, such as treatment with trimethylsilyl iodide and K₂CO₃ in aqueous acetonitrile .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-9(15-2)7-12-10(13)8-4-3-5-11-6-8/h3-6,9H,7H2,1-2H3,(H,12,13) |
InChI Key |
GFEMQLVXDWCHTH-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)C1=CN=CC=C1)OC |
Canonical SMILES |
COC(CNC(=O)C1=CN=CC=C1)OC |
solubility |
26.4 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
N-(2-Hydroxyethyl)nicotinamide Derivatives
Compounds like 2-(alkyl/aromatic)amino-N-(2-hydroxyethyl)nicotinamide (e.g., 2-benzylamino-N-(2-hydroxyethyl)-nicotinamide) feature a hydroxyl group in place of the dimethoxyethyl moiety. Synthesis of these derivatives involves condensation reactions with 2-hydroxyethylamine, differing from the multi-step cyclization required for N-(2,2-dimethoxyethyl)nicotinamide .
2-Chloro-N-(2-(dimethylamino)ethyl)nicotinamide
This derivative replaces the dimethoxyethyl group with a dimethylaminoethyl chain and introduces a chlorine atom at the pyridine ring’s 2-position. The electron-withdrawing chlorine atom may alter electronic properties, affecting binding affinity in biological systems.
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide
This compound substitutes the dimethoxyethyl group with a trifluoromethylbiphenyl-carbamoyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the biphenyl system may improve receptor binding. It acts as a potent and selective agonist, contrasting with the antioxidant profile of this compound .
Structural and Solubility Considerations
- Hydrogen Bonding : The dimethoxyethyl group in this compound supports intramolecular hydrogen bonds (N11–O24 and N18–O24), stabilizing its conformation and enhancing crystallinity . Hydroxyethyl analogs may form intermolecular hydrogen bonds, increasing solubility but reducing stability.
- Lipophilicity : The trifluoromethylbiphenyl group in the 4-methoxy analog significantly boosts lipophilicity, favoring blood-brain barrier penetration compared to the polar dimethoxyethyl group .
Preparation Methods
Hydrolysis of Nitrile Precursors
A widely reported method for synthesizing nicotinamide derivatives involves the hydrolysis of nitrile intermediates. In the context of N-(2,2-dimethoxyethyl)nicotinamide, 2-(2,2-dimethoxyethyl)nicotinonitrile serves as a critical precursor. As detailed in a synthesis protocol for related compounds, the nitrile group is hydrolyzed to an amide using a combination of sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) in methanol .
Procedure :
-
Reaction Setup : A solution of 2-(2,2-dimethoxyethyl)nicotinonitrile (26.1 mmol) in methanol is cooled to 0°C.
-
Reagent Addition : Aqueous NaOH (52.2 mmol) is added dropwise, followed by 30% H₂O₂ (52.2 mmol).
-
Reaction Conditions : The mixture is stirred at room temperature for 12 hours, enabling complete conversion of the nitrile to the amide functional group.
-
Workup : Solvents are evaporated, and the residue is extracted with ethyl acetate, washed with water, and dried over magnesium sulfate.
-
Purification : Column chromatography (ethyl acetate/hexane, 1:1) yields the pure amide with a reported efficiency of 90% .
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 2-(2,2-dimethoxyethyl)nicotinonitrile |
| Reagents | NaOH, H₂O₂, MeOH |
| Reaction Temperature | 0°C → RT |
| Yield | 90% |
| Purity (HPLC) | >99% |
This method is advantageous due to its mild conditions and high selectivity, minimizing side reactions such as over-oxidation to carboxylic acids .
| Variable | Optimal Condition |
|---|---|
| Catalyst | MnO₂ (0.23 mol per 0.96 mol nitrile) |
| Solvent System | Methanol-water (9:1) |
| Temperature | 90°C ± 5°C |
| Reaction Time | 6–8 hours |
Under these conditions, the reaction achieves full conversion with <1% nicotinic acid byproduct, as validated by HPLC .
Purification and Characterization
Purification Techniques :
-
Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates the target amide from unreacted starting materials .
-
Vacuum Distillation : For large-scale production, vacuum distillation removes low-boiling solvents and byproducts .
Characterization Data :
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